molecular formula C12H18ClNO2 B613036 H-Phg-OtBu.HCl CAS No. 161879-12-5

H-Phg-OtBu.HCl

Cat. No.: B613036
CAS No.: 161879-12-5
M. Wt: 207,27*36,46 g/mole
InChI Key: CBYKTKOQAVJTOU-PPHPATTJSA-N
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Description

H-Phg-OtBu.HCl is a chiral compound that belongs to the class of amino acid derivatives. It is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

H-Phg-OtBu.HCl is a derivative of glycine , an amino acid . Amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with glycine or its derivatives.

Mode of Action

Glycine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which glycine and its derivatives are involved. These effects could include modulation of hormone secretion, energy supply during physical activity, cognitive performance under stress, and protection against muscle damage .

Biochemical Analysis

Biochemical Properties

H-Phg-OtBu.HCl plays a significant role in biochemical reactions, particularly as a glycine derivative. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound is known to interact with amino acid derivatives and ergogenic supplements, which are recognized for their benefits in enhancing physical and mental performance . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like this compound are known to influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . These effects are crucial for maintaining cellular homeostasis and promoting overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression, thereby influencing various cellular processes . These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as -20°C for up to three years . Repeated freeze-thaw cycles should be avoided to maintain its efficacy. Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical performance and preventing muscle damage. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. As a glycine derivative, it plays a role in amino acid metabolism and can influence the production of various metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Proper transport and distribution are essential for the compound’s efficacy and its ability to exert its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phg-OtBu.HCl typically involves the esterification of (S)-2-amino-2-phenylacetic acid with tert-butyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The purity and yield of the product are optimized through careful control of reaction parameters and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

H-Phg-OtBu.HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, oximes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

H-Phg-OtBu.HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-phenylacetate hydrochloride
  • Ethyl 2-amino-2-phenylacetate hydrochloride
  • Phenylpropanolamine

Uniqueness

H-Phg-OtBu.HCl is unique due to its tert-butyl ester group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYKTKOQAVJTOU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662684
Record name tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161879-12-5
Record name tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Phenylglycine tert-butyl ester hydrochloride
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